3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline
CAS No.: 293737-73-2
Cat. No.: VC2322117
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 293737-73-2 |
|---|---|
| Molecular Formula | C15H14N2O |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline |
| Standard InChI | InChI=1S/C15H14N2O/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3 |
| Standard InChI Key | GDDNDJMBEZZKGO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N |
Introduction
Chemical Properties and Structure
Molecular Identity and Composition
3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is a heterocyclic organic compound consisting of a dimethyl-substituted benzoxazole core connected to an aniline group. This compound features a benzoxazole ring system with methyl groups at positions 5 and 6, and an aniline group attached at position 2 through a phenyl linker. The molecular formula is C15H14N2O with a molecular weight of 238.28 g/mol . The presence of the amino group on the aniline moiety provides this compound with nucleophilic properties and hydrogen bonding capabilities, which are significant for its chemical reactivity and biological interactions.
Structural Identifiers
For unambiguous identification, 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline is registered with several chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 293737-73-2 |
| IUPAC Name | 3-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline |
| Standard InChI | InChI=1S/C15H14N2O/c1-9-6-13-14(7-10(9)2)18-15(17-13)11-4-3-5-12(16)8-11/h3-8H,16H2,1-2H3 |
| Standard InChIKey | GDDNDJMBEZZKGO-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N |
| Canonical SMILES | CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)N |
| PubChem Compound ID | 721049 |
Spectroscopic Characteristics
Collision Cross Section Data
Mass spectrometry analysis provides valuable information about the compound's behavior under ionization conditions. The predicted collision cross section (CCS) data for various adducts of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline are presented in Table 2, which can assist in its identification and characterization through ion mobility spectrometry coupled with mass spectrometry.
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 239.11789 | 152.7 |
| [M+Na]⁺ | 261.09983 | 169.0 |
| [M+NH₄]⁺ | 256.14443 | 162.1 |
| [M+K]⁺ | 277.07377 | 163.1 |
| [M-H]⁻ | 237.10333 | 159.5 |
| [M+Na-2H]⁻ | 259.08528 | 161.4 |
| [M]⁺ | 238.11006 | 157.2 |
| [M]⁻ | 238.11116 | 157.2 |
This detailed CCS data is valuable for researchers employing advanced analytical techniques for compound identification and purity assessment in complex mixtures.
Synthesis Methodologies
Modern Synthetic Innovations
Recent advancements in the synthesis of benzoxazole derivatives like 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline include the use of nanocatalysts and solvent-free conditions. These modern approaches offer several advantages including enhanced yields, reduced environmental impact, and improved reaction efficiency. The development of greener synthetic routes aligns with contemporary emphasis on sustainable chemistry and environmentally friendly manufacturing processes.
Biological Activities and Mechanism of Action
Structure-Activity Relationships
Related Compounds and Comparative Analysis
Structural Analogs
Several structural analogs of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline exist with varying substituents on the benzoxazole ring or the aniline moiety. One such example is 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline, which has chlorine atoms at positions 5 and 7 instead of methyl groups at positions 5 and 6 . This structural diversity allows for the development of compounds with optimized properties for specific applications.
Table 3: Comparison of 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline with a Related Analog
| Property | 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline | 3-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline |
|---|---|---|
| Molecular Formula | C15H14N2O | C13H8Cl2N2O |
| Molecular Weight | 238.28 g/mol | 279.12 g/mol |
| Key Substituents | Methyl groups at positions 5 and 6 | Chlorine atoms at positions 5 and 7 |
| Density | Not specified in sources | 1.461 g/cm³ |
| Boiling Point | Not specified in sources | 435°C at 760 mmHg |
| Flash Point | Not specified in sources | 216.9°C |
Functional Derivatives
Research on benzoxazole derivatives has led to the development of various functional compounds with enhanced properties. Compounds such as Schiff bases, amides, and triazines incorporating the benzoxazole scaffold have been synthesized and evaluated for biological activities . For example, compounds like (3-Benzoxazol-2-yl-phenyl)-benzylidine-amine and N-(3-benzoxazol-2-yl-phenyl)-4-chlorobutyramide represent modifications that can alter the pharmacological profile of the parent structure .
Research Applications and Future Perspectives
Current Research Trends
Current research involving 3-(5,6-Dimethyl-1,3-benzoxazol-2-yl)aniline and related benzoxazole derivatives primarily focuses on their biological activities and potential therapeutic applications. The antimicrobial and anticancer properties of these compounds have attracted significant attention in medicinal chemistry research. Additionally, the compound's structural features make it a valuable building block for the development of more complex molecules with enhanced biological activities.
Future Research Directions
Future investigations may explore several promising avenues:
-
Development of structure-activity relationship models to optimize biological activity
-
Investigation of alternative synthetic routes focusing on green chemistry principles
-
Exploration of combination therapies with established antimicrobial or anticancer agents
-
Development of drug delivery systems to enhance bioavailability and targeting
-
Exploration of additional therapeutic applications beyond antimicrobial and anticancer fields
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume